molecular formula C15H19N3O5S B2396147 5-(furan-2-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1234981-68-0

5-(furan-2-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2396147
CAS No.: 1234981-68-0
M. Wt: 353.39
InChI Key: CDWUSRQUAXFBCY-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a molecular formula of C15H19N3O5S and a molecular weight of 353.40 g/mol. This compound incorporates a 5-(furan-2-yl)isoxazole-3-carboxamide core linked to a (1-(methylsulfonyl)piperidin-4-yl)methyl group. The isoxazole ring is a privileged five-membered heterocyclic scaffold frequently found in pharmacologically active molecules and commercially available drugs due to its wide spectrum of potential biological activities . The specific arrangement of the furan and carboxamide groups on the isoxazole core, combined with the methylsulfonyl-piperidine moiety, makes this compound a valuable intermediate for researchers. It is primarily intended for use in the synthesis and exploration of novel molecules with potential biological activity. The structural components suggest potential for interaction with various enzymatic targets and receptors, making it a candidate for developing new agents in areas such as oncology, neuropharmacology, and immunology . The compound is supplied for research purposes only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-24(20,21)18-6-4-11(5-7-18)10-16-15(19)12-9-14(23-17-12)13-3-2-8-22-13/h2-3,8-9,11H,4-7,10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWUSRQUAXFBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an isoxazole ring, a furan moiety, and a piperidine ring substituted with a methylsulfonyl group. The IUPAC name for this compound is N-[(1-(methylsulfonyl)piperidin-4-yl)methyl]furan-2-carboxamide. Its molecular formula is C12H18N2O4SC_{12}H_{18}N_{2}O_{4}S with a molecular weight of 286.35 g/mol.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors within the central nervous system (CNS). The piperidine ring may facilitate binding to these targets, while the furan and isoxazole moieties could modulate pharmacokinetic properties and enhance biological activity.

Antimicrobial Activity

Preliminary studies suggest that compounds featuring furan and isoxazole rings often exhibit antimicrobial properties. The sulfonamide group in this compound may also contribute to antibacterial effects, similar to known sulfa drugs.

Anti-inflammatory Effects

Research indicates that derivatives containing isoxazole and furan structures possess anti-inflammatory activities. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

Antitumor Potential

Emerging evidence points to the anticancer potential of this compound. Its structural features suggest it may interact with enzymes involved in cell signaling pathways, potentially inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to similar compounds:

Compound Name Structural Features Biological Activity
N-(4-methylpiperidin-1-yl)furan-2-carboxamideFuran ring, piperidineAntimicrobial
N-(benzoylpiperidine)Benzene ring, piperidineAntitumor
N-(thiophene)Thiophene ring, piperidineAntibacterial

The unique combination of the furan and isoxazole moieties in this compound may provide distinct pharmacological profiles compared to its analogs.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various derivatives of isoxazole indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria .
  • Antitumor Activity : Research on pyrazole derivatives has shown promising results in inhibiting cancer cell lines such as MDA-MB-231. The incorporation of the isoxazole moiety into similar structures suggests potential efficacy against breast cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
5-(furan-2-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide Isoxazole + furan + methylsulfonyl-piperidine carboxamide ~304 (estimated) Enhanced solubility (methylsulfonyl group); potential enzyme inhibition
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide Isoxazole + thiophene + hydroxyethyl-pyrazole carboxamide 304.3 Thiophene enhances π-stacking; hydroxyethyl may improve metabolic stability
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole + methyl + thiazole carboxamide Not specified Thiazole improves metabolic resistance; methyl group increases lipophilicity
1-(2-chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea Urea backbone + chlorophenyl + hydroxymethyl-benzyl 304.8 Urea linker may reduce solubility; chlorophenyl enhances target affinity
5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-... (furopyridine) Furopyridine + oxadiazole + trifluoroethyl Not specified Fluorinated groups enhance bioavailability; oxadiazole improves binding specificity

Key Comparisons

Core Heterocycle Variations :

  • The target compound’s isoxazole-furan system contrasts with analogues featuring thiophene (e.g., N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide). Thiophene’s larger atomic radius and higher electron density may improve π-π stacking in hydrophobic binding pockets but reduce metabolic stability compared to furan .
  • Thiazole -containing analogues (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) exhibit greater metabolic resistance due to thiazole’s stability against oxidative enzymes .

Substituent Effects :

  • The methylsulfonyl-piperidine group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to hydroxyethyl-pyrazole or urea linkers in other analogues .
  • Fluorinated groups (e.g., trifluoroethyl in the furopyridine derivative) significantly improve membrane permeability and target affinity but may introduce synthetic complexity .

Biological Activity Trends :

  • Urea derivatives (e.g., 1-(2-chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea) show stronger target affinity due to urea’s hydrogen-bonding capacity but suffer from lower solubility .
  • The target compound’s methylsulfonyl group may balance solubility and binding, making it a more versatile candidate for enzyme inhibition.

Research Findings and Implications

  • Enzyme Inhibition Potential: The methylsulfonyl-piperidine moiety in the target compound is structurally analogous to sulfonamide inhibitors of FAD-dependent oxidoreductases, as seen in crystallographic studies of Chaetomium thermophilum enzymes .
  • Metabolic Stability : Compared to thiophene or thiazole analogues, the furan ring in the target compound may confer faster metabolic clearance, necessitating further optimization for in vivo applications .
  • Synthetic Accessibility : The target compound’s synthesis likely follows a modular route similar to other isoxazole-carboxamides, involving Huisgen cyclization for the isoxazole core and amide coupling for the piperidine substituent .

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step organic reactions:

Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes or enol ethers under microwave-assisted conditions to improve yield and reaction rates .

Piperidine coupling : The methylsulfonyl-piperidine moiety is introduced via nucleophilic substitution or reductive amination, with careful optimization of solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) .

Carboxamide linkage : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by coupling with the piperidine-methylamine derivative .
Key Considerations : Purity is monitored via HPLC (>95%), and intermediates are characterized by 1H^1H-NMR and IR spectroscopy .

Basic: How is the compound structurally characterized post-synthesis?

Answer:
A combination of spectroscopic and chromatographic methods is employed:

  • 1H^1H- and 13C^{13}C-NMR : Confirm regioselectivity of the isoxazole ring and methylsulfonyl-piperidine substitution patterns .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm1^{-1}) and sulfonyl (S=O, ~1150–1350 cm1^{-1}) functional groups .
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., calculated MW: 411.5 g/mol) .

Advanced: How can reaction conditions be optimized to address low yields during synthesis?

Answer:
Systematic optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene may reduce side reactions in cycloadditions .
  • Catalyst Selection : Transition-metal catalysts (e.g., CuI for click chemistry) improve coupling efficiency .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and increases yield by 20–30% .
  • Design of Experiments (DOE) : Statistical tools like factorial design identify critical parameters (e.g., molar ratios, pH) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Methodological Steps :

Substituent Variation : Synthesize analogs with modifications to the furan, methylsulfonyl, or piperidine groups .

Biological Assays : Test analogs against target enzymes/receptors (e.g., cyclooxygenase for anti-inflammatory activity) using standardized IC50_{50} protocols .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like kinase domains .

Example SAR Table (Inspired by ):

Analog ModificationTarget Affinity (IC50_{50}, nM)Selectivity Ratio
Unmodified (Parent Compound)150 ± 121.0
Furan → Thiophene90 ± 82.5
Methylsulfonyl → Acetyl320 ± 250.3

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across studies .
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) using LC-MS .
  • Off-Target Effects : Perform counter-screening against unrelated targets (e.g., GPCR panels) to confirm specificity .
    Case Study : If anti-inflammatory activity conflicts, compare results across RAW264.7 macrophages (pro-inflammatory cytokine suppression) and in vivo murine models .

Advanced: What methodologies are used to determine the pharmacological mechanism of action?

Answer:

Enzyme Inhibition Assays : Measure compound effects on enzymatic activity (e.g., COX-2 inhibition via fluorometric kits) .

Receptor Binding Studies : Use radiolabeled ligands (e.g., 3H^3H-ligands) to quantify displacement in competitive binding assays .

Molecular Dynamics Simulations : Analyze ligand-target interactions (e.g., RMSD plots) over 100-ns trajectories to identify stable binding conformations .

Gene Expression Profiling : RNA-seq or qPCR to assess downstream pathway modulation (e.g., NF-κB signaling) .

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